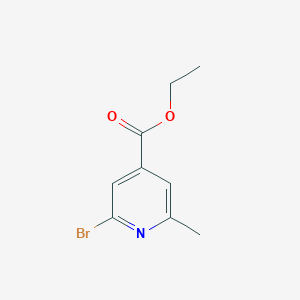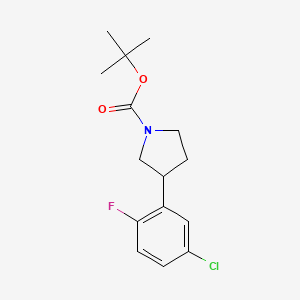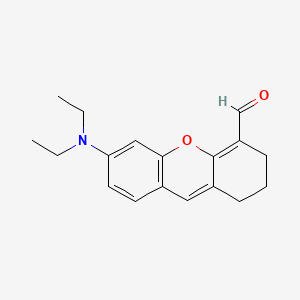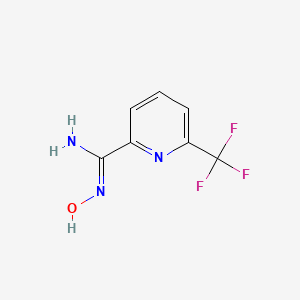
N-Hydroxy-6-(trifluoromethyl)picolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-6-(trifluoromethyl)picolinimidamide is an organic compound with the molecular formula C7H6F3N3O and a molecular weight of 205.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a picolinimidamide core, which includes a hydroxyl group. It is primarily used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and may require inert atmosphere conditions to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for N-Hydroxy-6-(trifluoromethyl)picolinimidamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-6-(trifluoromethyl)picolinimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted picolinimidamides .
Aplicaciones Científicas De Investigación
N-Hydroxy-6-(trifluoromethyl)picolinimidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-Hydroxy-6-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target molecules, facilitating binding and exerting its effects through inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
6-(Trifluoromethyl)picolinimidamide hydrochloride: Similar structure but lacks the hydroxyl group.
6-(Trifluoromethyl)pyridine-2-carboximidamide: Another related compound with a similar core structure but different functional groups.
Uniqueness
N-Hydroxy-6-(trifluoromethyl)picolinimidamide is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H6F3N3O |
|---|---|
Peso molecular |
205.14 g/mol |
Nombre IUPAC |
N'-hydroxy-6-(trifluoromethyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-3-1-2-4(12-5)6(11)13-14/h1-3,14H,(H2,11,13) |
Clave InChI |
CTVUZEATPDVMQK-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=NC(=C1)C(F)(F)F)/C(=N/O)/N |
SMILES canónico |
C1=CC(=NC(=C1)C(F)(F)F)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-[(8-hydroxyoctyl)oxy]benzoate](/img/structure/B13679782.png)
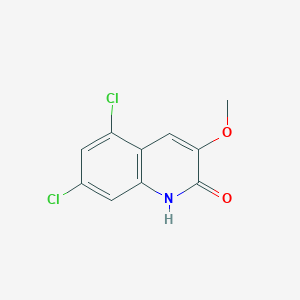

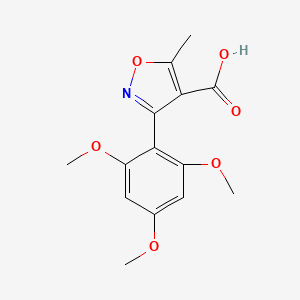
![6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)


![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
